Cas no 40546-35-8 (ethyl propanecarboximidate hydrochloride)
ethyl propanecarboximidate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-ethoxy-1-propaniminium Chloride
- propionimidoethylester
- propionimidic acid ethyl ester
- ethyl propylimidate
- ethyl propioimidate hydrochloride
- ethyl propionimidate hydrochloride
- propionimidic acid ethyl ester, hydrochloride
- Propanimidic acid, ethyl ester
- propionimidic acid ethyl ester hydrochloride
- ethyl acetimidate
- ethyl imidopropionate
- ethyl iminopropionate hydrochloride
- ethyl propionimidate
- 1-ethoxy-propylidene-amine
- ethyl propanimidate hydrochloride
- ethyl ethanecarboximidate hydrochloride
- CTK0G3153
- AKOS010211560
- ethyl propanimidoate
- AGN-PC-0052IL
- propionimidoethylester; propionimidic acid ethyl ester; ethyl propylimidate; ethyl propioimidate hydrochloride; ethyl propionimidate hydrochloride; propionimidic acid ethyl ester, hydrochloride; Propanimidic acid, ethyl ester; propionimidic acid ethyl ester hydrochloride; ethyl acetimidate; ethyl imidopropionate; ethyl iminopropionate hydrochloride; ethyl propionimidate; 1-ethoxy-propylidene-amine; ethyl propanimidate hydrochloride; eth
- ethyl propanecarboximidate hydrochloride
- SY237927
- MFCD00040974
- ethyl propanimidoate hydrochloride
- EN300-211490
- Z3033961910
- CS-0047019
- 40546-35-8
- Ethylpropionimidatehydrochloride
- SCHEMBL2385982
- ATZIPACKTBIFAX-UHFFFAOYSA-N
- ETHYL PROPIONIMIDATE HCL
- ethyl propanimidate;hydrochloride
- AS-66266
- W15737
- AKOS037646067
-
- MDL: MFCD00040974
- Inchi: 1S/C5H11NO.ClH/c1-3-5(6)7-4-2;/h6H,3-4H2,1-2H3;1H
- InChI Key: ATZIPACKTBIFAX-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CC)=N
Computed Properties
- Exact Mass: 137.0607417g/mol
- Monoisotopic Mass: 137.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 61.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
ethyl propanecarboximidate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211490-1g |
ethyl propanecarboximidate hydrochloride |
40546-35-8 | 95% | 1g |
$267.0 | 2023-09-16 | |
| Enamine | EN300-211490-5g |
ethyl propanecarboximidate hydrochloride |
40546-35-8 | 95% | 5g |
$796.0 | 2023-09-16 | |
| Enamine | EN300-211490-10g |
ethyl propanecarboximidate hydrochloride |
40546-35-8 | 95% | 10g |
$1457.0 | 2023-09-16 | |
| Chemenu | CM560800-1g |
Ethyl propionimidate hydrochloride |
40546-35-8 | 95%+ | 1g |
$360 | 2023-02-02 | |
| Chemenu | CM560800-5g |
Ethyl propionimidate hydrochloride |
40546-35-8 | 95%+ | 5g |
$1085 | 2023-02-02 | |
| abcr | AB420005-1 g |
Ethyl propanecarboximidate hydrochloride, 95%; . |
40546-35-8 | 95% | 1g |
€467.00 | 2023-04-24 | |
| abcr | AB420005-5 g |
Ethyl propanecarboximidate hydrochloride, 95%; . |
40546-35-8 | 95% | 5g |
€722.60 | 2023-04-24 | |
| abcr | AB420005-10 g |
Ethyl propanecarboximidate hydrochloride, 95%; . |
40546-35-8 | 95% | 10g |
€935.60 | 2023-04-24 | |
| abcr | AB420005-25 g |
Ethyl propanecarboximidate hydrochloride, 95%; . |
40546-35-8 | 95% | 25g |
€1361.60 | 2023-04-24 | |
| eNovation Chemicals LLC | D771100-100mg |
Propionimidic acid ethyl ester HYDROCHLORIDE |
40546-35-8 | 95% | 100mg |
$170 | 2023-05-17 |
ethyl propanecarboximidate hydrochloride Suppliers
ethyl propanecarboximidate hydrochloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on ethyl propanecarboximidate hydrochloride
Ethyl Propanecarboximidate Hydrochloride (CAS No. 40546-35-8): An Overview of Its Properties and Applications
Ethyl propanecarboximidate hydrochloride (CAS No. 40546-35-8) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as ethyl propionimidate hydrochloride, is a derivative of propanecarboximidic acid and is commonly used in organic synthesis, drug discovery, and biochemical research. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of ethyl propanecarboximidate hydrochloride.
Chemical Structure and Properties
Ethyl propanecarboximidate hydrochloride has the molecular formula C5H10ClN2O and a molecular weight of 149.60 g/mol. The compound is a white crystalline solid at room temperature and is highly soluble in water and polar organic solvents such as methanol and ethanol. Its chemical structure consists of an ethyl group attached to a propanecarboximidic acid moiety, which is further protonated to form the hydrochloride salt. This unique structure imparts several important properties to the compound:
- Polarity: The presence of the hydroxyl group and the imidate functionality makes ethyl propanecarboximidate hydrochloride highly polar, enhancing its solubility in aqueous media.
- Reactivity: The imidate group is highly reactive, making it useful as a coupling agent in organic synthesis.
- Stability: Despite its reactivity, ethyl propanecarboximidate hydrochloride is stable under normal laboratory conditions, although it should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of ethyl propanecarboximidate hydrochloride can be achieved through several well-established methods. One common approach involves the reaction of ethyl propionate with ammonium chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate imidoyl chloride, which is then hydrolyzed to yield the final product. Another method involves the reaction of ethyl propionimidate with hydrogen chloride gas or anhydrous hydrogen chloride in an appropriate solvent.
The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while maintaining high product purity.
Applications in Organic Synthesis
Ethyl propanecarboximidate hydrochloride is widely used as a coupling agent in organic synthesis due to its ability to form stable amides and ureas. It can react with primary or secondary amines to form N-substituted amides or ureas, respectively. This property makes it valuable in the synthesis of peptides, proteins, and other biologically active molecules.
In addition to its use as a coupling agent, ethyl propanecarboximidate hydrochloride can also serve as a protecting group for carboxylic acids during multistep syntheses. By forming an imidate ester with the carboxylic acid functionality, it can temporarily block reactive sites while allowing other transformations to occur. Once the desired modifications are complete, the protecting group can be easily removed by mild acid treatment.
Biochemical Applications
In biochemical research, ethyl propanecarboximidate hydrochloride has found applications in enzyme inhibition studies and protein modification. It can react with thiol groups on cysteine residues to form stable thioether bonds, thereby modifying protein structure and function. This property has been exploited in the development of irreversible inhibitors for enzymes such as cysteine proteases.
A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl propanecarboximidate hydrochloride could effectively inhibit the activity of cathepsin B, a cysteine protease involved in various pathological processes including cancer metastasis and neurodegenerative diseases. The researchers synthesized a series of compounds with varying substituents on the ethyl group and evaluated their inhibitory potency using enzymatic assays.
The results showed that certain derivatives exhibited high selectivity and potency against cathepsin B compared to other cysteine proteases. These findings highlight the potential of ethyl propanecarboximidate hydrochloride-based compounds as therapeutic agents for treating diseases associated with aberrant protease activity.
Clinical Relevance Ethyl propanecarboximidate hydrochloride and its derivatives have shown promise in preclinical studies for their potential therapeutic applications. For example, one study published in the Journal of Pharmacology and Experimental Therapeutics investigated the anticonvulsant properties of a derivative of Ethyl propanecarboximidate hydrochloride. The compound was found to effectively reduce seizure activity in animal models without significant side effects. These findings suggest that further research into Ethyl propanecarboximidate hydrochloride-based compounds could lead to new treatments for epilepsy and other neurological disorders. However, more extensive clinical trials are needed to validate these preliminary results.
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